

A Technical Guide to the Physical Properties of Methyl 2-chloroacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chloroacrylate

Cat. No.: B147158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **Methyl 2-chloroacrylate** (CAS No: 80-63-7). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and safety assessments. This document summarizes key quantitative data in a structured format, outlines general experimental methodologies for their determination, and provides a visual representation of the typical experimental workflow.

Core Physical and Chemical Properties

Methyl 2-chloroacrylate, with the chemical formula $C_4H_5ClO_2$, is a colorless liquid.^{[1][2]} It is primarily used in the production of acrylic high polymers and as a monomer for specialty polymers, such as those used in aircraft glazing.^{[1][2]}

Table 1: Summary of Physical Properties of **Methyl 2-chloroacrylate**

Property	Value	Source(s)
Molecular Weight	120.53 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [2]
Density	1.189 g/cm ³ at 20 °C (68 °F)	[1] [2]
1.20 g/cm ³ (Specific Gravity 20/20)	[3]	
1.155 g/cm ³		
Boiling Point	52 °C (126 °F) at 51 mmHg	[1] [2]
50 °C at 50 mmHg	[3]	
124.6 °C at 760 mmHg		
Melting Point	-37 °C	[3] [4]
Refractive Index	1.4420 at 20 °C	[1]
1.44	[3]	
1.426		
1.442-1.444	[4][5]	
Vapor Pressure	29.0 mmHg	[1] [6]
12.6 mmHg at 25 °C		
Flash Point	33 °C	[3] [4]
39.7 °C		
Solubility	Insoluble in water (less than 1 mg/mL at 22 °C)	[2] [7]
Soluble in ether (> 10%)	[1][3]	

Experimental Protocols for Determination of Physical Properties

While specific experimental reports for **Methyl 2-chloroacrylate** are not readily available in the public domain, the determination of its physical properties follows well-established laboratory procedures for liquid compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure: A sample of **Methyl 2-chloroacrylate** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology:

- Apparatus: A capillary tube melting point apparatus is typically used.
- Procedure: A small amount of solidified **Methyl 2-chloroacrylate** (achieved by cooling) is packed into a capillary tube. The tube is placed in the melting point apparatus, which is then heated slowly. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

- Apparatus: A pycnometer or a digital densitometer is used for accurate measurements.
- Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with the sample of **Methyl 2-chloroacrylate** and weighed again. The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water). The density is calculated by dividing the mass of the sample by its volume. The temperature of the sample is carefully controlled and recorded.

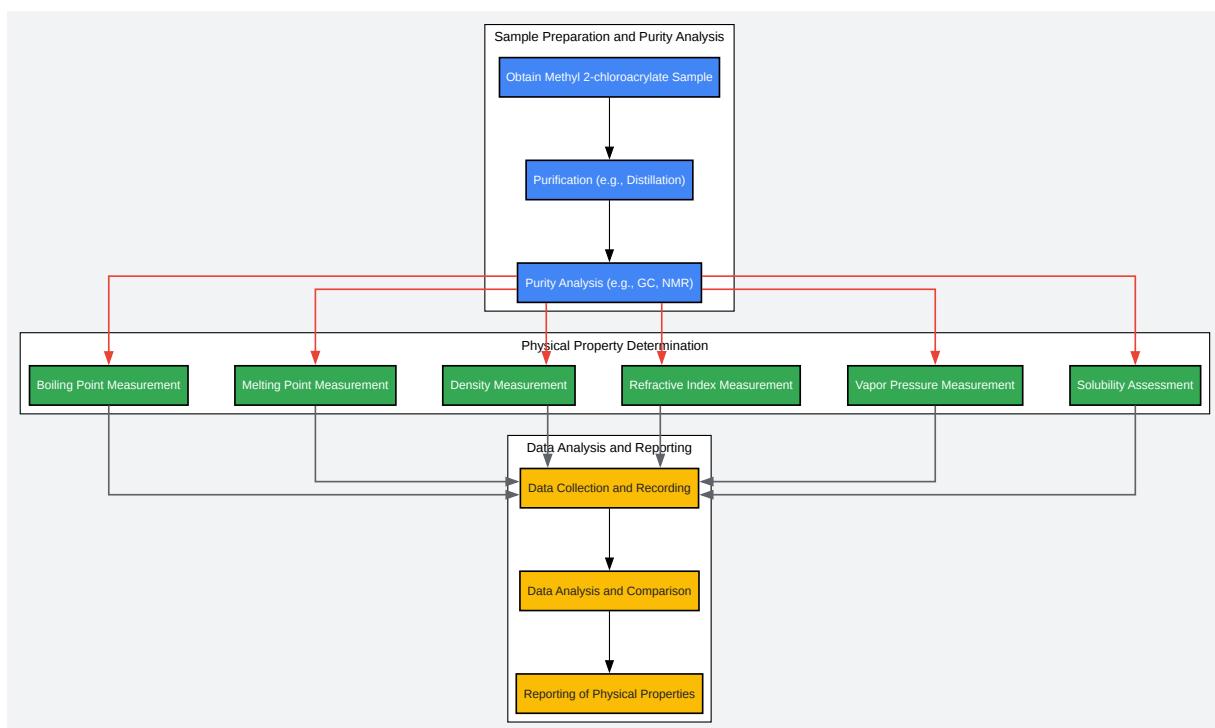
Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.

Methodology:

- Apparatus: An Abbe refractometer is commonly used.
- Procedure: A few drops of **Methyl 2-chloroacrylate** are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale. The temperature is maintained at a constant value, typically 20 °C, as the refractive index is temperature-dependent.

Determination of Vapor Pressure


Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology:

- Apparatus: A static or dynamic method can be employed. A common static method involves a mercury manometer connected to an evacuated flask containing the sample.
- Procedure: The sample is introduced into the evacuated flask, which is then placed in a constant-temperature bath. The difference in the mercury levels of the manometer is measured to determine the vapor pressure of the substance at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical such as **Methyl 2-chloroacrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloroacrylate | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- 3. Methyl 2-Chloroacrylate | 80-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 80-63-7 CAS MSDS (METHYL ALPHA-CHLOROACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 2-chloroacrylate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. METHYL 2-CHLOROACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Methyl 2-chloroacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147158#what-are-the-physical-properties-of-methyl-2-chloroacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com